Technical Guide: p-Bromobenzenesulfonate Reserpic Acid Methyl Ester (CAS 1262-67-5)
Technical Guide: p-Bromobenzenesulfonate Reserpic Acid Methyl Ester (CAS 1262-67-5)
[1][2]
Executive Summary
p-Bromobenzenesulfonate reserpic acid methyl ester (CAS 1262-67-5), also known as methyl reserpate brosylate , is a pivotal derivative in the structural elucidation and synthetic modification of the indole alkaloid reserpine.[1][2] Historically, this compound served as the crystallographic "heavy atom" derivative that allowed for the determination of reserpine’s absolute stereochemistry.[2] In contemporary research, it functions as a high-value intermediate for accessing C-18 epimers and the ketone derivative (methyl ketoreserpate) via nucleophilic displacement and oxidation pathways.[2]
This guide details the physicochemical properties, synthesis, and reactivity profile of CAS 1262-67-5, designed for medicinal chemists and structural biologists requiring high-fidelity data for alkaloid scaffold manipulation.[2]
Part 1: Chemical Identity & Structural Analysis[2]
Nomenclature & Identification
-
Chemical Name: Methyl 18-O-(p-bromobenzenesulfonyl)reserpate[2]
-
Common Name: Methyl reserpate brosylate[2]
-
Molecular Formula: C₂₉H₃₃BrN₂O₇S[2]
-
Molecular Weight: 633.55 g/mol [2]
-
Parent Scaffold: Reserpine (Indole alkaloid of the yohimban class)[2]
Structural Significance
The molecule consists of the pentacyclic yohimban skeleton.[2] The C-18 position, normally occupied by a trimethoxybenzoate moiety in reserpine, is substituted here with a p-bromobenzenesulfonate (brosylate) group.[2]
-
Stereochemistry: The C-18 oxygen is in the
-orientation (equatorial in the D/E trans-fused system).[2] -
Leaving Group Utility: The brosylate group is an exceptionally potent leaving group (
), significantly more reactive than the corresponding tosylate or mesylate due to the electron-withdrawing inductive effect of the bromine atom.[2] -
Crystallographic Marker: The heavy bromine atom (
) provides sufficient anomalous scattering power for X-ray diffraction phasing, a property utilized in the definitive stereochemical assignment of the reserpine series.[2]
Part 2: Physicochemical Properties[3]
| Property | Description |
| Physical State | Crystalline solid (typically needles from methanol/acetone).[2] |
| Color | White to pale tan (darkens upon prolonged air exposure).[2] |
| Solubility | Soluble in chloroform, dichloromethane, pyridine, and DMSO.[2] Insoluble in water.[2] |
| Stability | Moisture sensitive.[2] The sulfonate ester is prone to hydrolysis under basic conditions.[2] Store under inert atmosphere at -20°C. |
| Reactivity | High electrophilicity at C-18; susceptible to |
Part 3: Synthesis & Preparation Protocol
The synthesis of methyl reserpate brosylate is achieved through the sulfonation of methyl reserpate.[2] This protocol ensures the retention of the C-18 stereochemistry during esterification.[2]
Reagents & Materials
-
Precursor: Methyl reserpate (Reserpic acid methyl ester), dried in vacuo.[2]
-
Reagent: p-Bromobenzenesulfonyl chloride (Brosyl chloride), recrystallized.[2]
-
Solvent: Anhydrous Pyridine (acts as both solvent and base).[2]
-
Work-up: Chloroform, Sodium Bicarbonate (sat.[2] aq.), Sodium Sulfate (anhydrous).[2]
Step-by-Step Procedure
-
Dissolution: Dissolve 1.0 eq of methyl reserpate in anhydrous pyridine (approx. 10 mL per gram) under a nitrogen atmosphere.
-
Sulfonation: Cool the solution to 0°C. Add 1.2 eq of p-bromobenzenesulfonyl chloride in small portions to avoid exotherms.
-
Incubation: Allow the reaction to warm to room temperature and stir for 12–24 hours. Monitor by TLC (System:
95:5); the starting material ( ) should disappear, replaced by the less polar brosylate ( ).[2] -
Quenching: Pour the reaction mixture into ice-cold water/bicarbonate solution to hydrolyze excess brosyl chloride.
-
Extraction: Extract three times with chloroform. Wash the combined organic layers with cold water, then brine.[2]
-
Purification: Dry over
, filter, and concentrate in vacuo. Recrystallize the residue from acetone/methanol to yield the pure brosylate.[2]
Part 4: Reactivity Profile & Applications
The utility of CAS 1262-67-5 lies in its divergent reactivity based on the conditions applied.[2] It acts as a "switch" to access either C-18 epimers or the C-18 ketone.[2]
Nucleophilic Substitution (Inversion at C-18)
Reaction with nucleophiles typically proceeds via an
-
Hydrolysis/Alcoholysis: Refluxing in water/dioxane or alcohols with mild base (e.g.,
) yields 18-epireserpate derivatives.[2][3] This inversion confirmed the original -configuration of the natural alkaloid.[2] -
Azide Displacement: Reaction with
yields the 18-azido derivative with inversion, a precursor to 18-amino reserpine analogues.[2]
Oxidation (Kornblum-Type)
Reaction with Dimethyl Sulfoxide (DMSO) and a base effects the oxidation of the C-18 carbon.[2]
-
Mechanism: The DMSO oxygen attacks the C-18 position (displacement of brosylate), forming an alkoxysulfonium intermediate.[2] Elimination of dimethyl sulfide yields Methyl Ketoreserpate .[2]
-
Significance: This ketone is a versatile intermediate for introducing new functionalities at C-18 (e.g., via Grignard addition or reduction to the epimeric alcohol).[2]
Visualization of Reaction Pathways
Figure 1: Divergent synthetic pathways from methyl reserpate brosylate, illustrating stereochemical inversion and oxidation.[2][3][4][5]
Part 5: Safety & Handling
Warning: Reserpine derivatives are centrally active alkaloids.[2] While the brosylate intermediate has not been fully characterized toxicologically, it should be handled with the same high-level containment as the parent alkaloid.[2]
-
Hazards: Potent antihypertensive and antipsychotic activity possible upon hydrolysis.[2] The sulfonate ester is an alkylating agent; potential mutagenicity.[2]
-
PPE: Double nitrile gloves, lab coat, safety goggles.[2] Handle exclusively in a chemical fume hood.
-
Disposal: Incinerate as hazardous organic waste containing sulfur and halogens.[2]
References
-
Robison, M. M., Pierson, W. G., Lucas, R. A., et al. (1961).[2] Rauwolfia Alkaloids.[2][3][4][6] XLV. Preparation and Transformations of the Ketone Derived from Methyl Reserpate. Journal of the American Chemical Society, 83(12), 2694–2700.[2] Link[2]
-
Schlittler, E. (1965).[2] The Alkaloids: Chemistry and Physiology, Vol. 8. Academic Press.[2] (Chapter: The Chemistry of the Reserpine Group). Link
-
MacPhillamy, H. B., et al. (1958).[2] Rauwolfia Alkaloids.[2][3][4][6] XXVI. Derivatives of Reserpine. Journal of the American Chemical Society, 80(9), 2172–2175.[2] Link[2]
-
Santa Cruz Biotechnology. (n.d.).[2] p-Bromobenzenesulfonate Reserpic Acid Methyl Ester Product Data. Retrieved February 21, 2026.[2] Link[2]
